2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide
Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin s . Cathepsin S is a cysteine protease that plays a key role in the degradation of proteins in lysosomes, and it has been implicated in various diseases, including cancer and autoimmune disorders .
Mode of Action
Benzoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The interaction with the target can lead to changes in the target’s function, which can have therapeutic effects.
Biochemical Pathways
Benzoxazole derivatives are known to affect a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with benzoxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . The reaction conditions often include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclopentane]one
- 2-(1,3-Benzoxazol-2-ylamino)ethanol
Uniqueness
Compared to similar compounds, 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-12-14(17(25)22-13-7-3-2-4-8-13)11-20-18(21-12)24-19-23-15-9-5-6-10-16(15)26-19/h2-11H,1H3,(H,22,25)(H,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJUXHXMQPIAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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